molecular formula C16H28O4 B11717365 ethyl (2E)-4-(oxan-2-yloxy)non-2-enoate

ethyl (2E)-4-(oxan-2-yloxy)non-2-enoate

Cat. No.: B11717365
M. Wt: 284.39 g/mol
InChI Key: GSEOPYZMKPSQQR-VAWYXSNFSA-N
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Description

Ethyl (2E)-4-(oxan-2-yloxy)non-2-enoate is a nine-carbon ethyl ester featuring a trans-configured double bond at position 2 and a tetrahydropyran (oxane) ring ether substituent at position 4. The oxan-2-yloxy group introduces steric bulk and moderate electron-donating effects, while the ester functionality renders the compound reactive toward hydrolysis or transesterification. This structural profile suggests utility as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where conformational rigidity and controlled reactivity are advantageous .

Properties

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

ethyl (E)-4-(oxan-2-yloxy)non-2-enoate

InChI

InChI=1S/C16H28O4/c1-3-5-6-9-14(11-12-15(17)18-4-2)20-16-10-7-8-13-19-16/h11-12,14,16H,3-10,13H2,1-2H3/b12-11+

InChI Key

GSEOPYZMKPSQQR-VAWYXSNFSA-N

Isomeric SMILES

CCCCCC(/C=C/C(=O)OCC)OC1CCCCO1

Canonical SMILES

CCCCCC(C=CC(=O)OCC)OC1CCCCO1

Origin of Product

United States

Biological Activity

Ethyl (2E)-4-(oxan-2-yloxy)non-2-enoate is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : It contains an ester functional group, which is known for its reactivity in biological systems.
  • Oxane Ring : The presence of the oxane ring may influence its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, suggesting that this compound may exhibit similar properties.
  • Receptor Interaction : The ester group can facilitate interactions with lipid membranes and receptors, potentially influencing signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, derivatives of esters have shown effectiveness against various bacterial strains. This compound may demonstrate similar activity, although specific studies are needed to confirm this.

Anti-inflammatory Effects

Some studies suggest that compounds containing oxane moieties can modulate inflammatory responses. This compound's potential in this area could be significant, particularly in the context of chronic inflammatory diseases.

Study on Ester Derivatives

A study focusing on various ester derivatives indicated that they possess significant biological activities, including:

  • Antioxidant Properties : Many esters demonstrate the ability to scavenge free radicals, which can protect cells from oxidative damage.
  • Cytotoxicity Against Cancer Cells : Certain esters have been shown to induce apoptosis in cancer cell lines, suggesting a potential therapeutic application for this compound in oncology.
Biological ActivityReference
Antimicrobial
Anti-inflammatory
Antioxidant
Cytotoxicity

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, molecular properties, and functional groups of ethyl (2E)-4-(oxan-2-yloxy)non-2-enoate and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Substituent Characteristics References
This compound C₁₆H₂₈O₄ 284.39 Ester, ether (oxane) Long aliphatic chain, bulky oxane ring
Ethyl (2E)-4-oxo-2-butenoate C₆H₈O₄ 129.13 Ester, ketone Short chain, electron-withdrawing oxo
Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate C₁₄H₁₅BrO₅ 343.17 Ester, phenoxy, bromo, methoxy, formyl Aromatic substituents, halogenated
(2E)-2-methyl-4-(oxan-2-yloxy)but-2-en-1-ylamine C₁₃H₂₃NO₂ 225.33 Amine, ether (oxane), alkene Shorter chain, amine functionality
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate C₂₅H₂₂O₃ 370.44 Ester, ketone, cyclohexene, naphthyl Cyclic framework, aromatic extensions
Key Observations:

Chain Length and Substituent Effects: The target compound’s extended aliphatic chain (C9) contrasts with shorter analogs like ethyl (2E)-4-oxo-2-butenoate (C4) and the phenoxy derivative (C4 with aromatic extensions). The oxan-2-yloxy group provides steric hindrance and moderate electron donation compared to the electron-withdrawing oxo group in ethyl (2E)-4-oxo-2-butenoate, which may reduce ester hydrolysis rates .

Functional Group Diversity: Replacement of the ester with an amine group in (2E)-2-methyl-4-(oxan-2-yloxy)but-2-en-1-ylamine alters reactivity, enabling nucleophilic substitution or coordination chemistry . Aromatic substituents in ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate introduce conjugation and halogen-based reactivity (e.g., Suzuki coupling) absent in the target compound .

Reactivity Trends:
  • Ester Stability: The oxan-2-yloxy group’s electron-donating nature may stabilize the ester against hydrolysis compared to electron-withdrawing groups (e.g., oxo, cyano) in analogs like ethyl (2E)-2-cyano-3-phenylacrylate () .
  • Metabolic Pathways : Glycosidic analogs (e.g., HPTTHME in ) undergo detoxification via hydrolysis, suggesting that the target compound’s ester and ether groups may similarly influence metabolic stability .

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